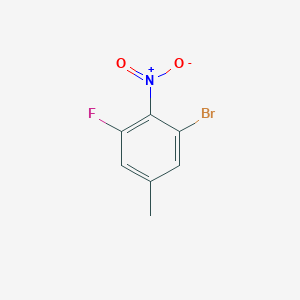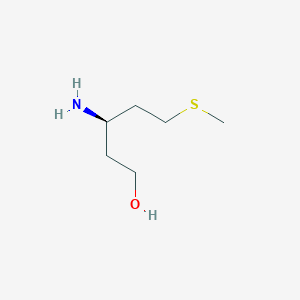
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2. It is a halogenated pyridine derivative that features both nitro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-2-(trifluoromethyl)pyridine. This process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 2-chloro-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H2ClF3N2O2 |
|---|---|
Poids moléculaire |
226.54 g/mol |
Nom IUPAC |
3-chloro-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H |
Clé InChI |
JVXPOLJOGHIHMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)






